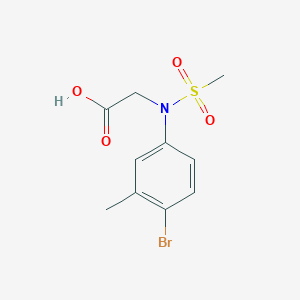N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
CAS No.: 713085-08-6
Cat. No.: VC7055039
Molecular Formula: C10H12BrNO4S
Molecular Weight: 322.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 713085-08-6 |
|---|---|
| Molecular Formula | C10H12BrNO4S |
| Molecular Weight | 322.17 |
| IUPAC Name | 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetic acid |
| Standard InChI | InChI=1S/C10H12BrNO4S/c1-7-5-8(3-4-9(7)11)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
| Standard InChI Key | YLWSJYZXOZXEIQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N(CC(=O)O)S(=O)(=O)C)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is systematically named to reflect its substituents:
-
A 4-bromo-3-methylphenyl group attached to the nitrogen of glycine.
-
A methylsulfonyl group (-SO₂CH₃) bonded to the same nitrogen atom.
Its molecular formula (C₁₀H₁₂BrNO₄S) and weight (322.18 g/mol) are confirmed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) analyses . The bromine atom at the para position of the aromatic ring enhances electrophilic reactivity, while the methylsulfonyl group contributes to polarity and potential hydrogen-bonding interactions .
Comparative Analysis of Structural Analogues
The compound shares structural similarities with other sulfonamide-glycine derivatives, such as N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine (PubChem CID: 701150), which substitutes bromine with fluorine . Key differences include:
| Property | N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine | N-[(4-Fluoro-3-methylphenyl)sulfonyl]glycine |
|---|---|---|
| Molecular Formula | C₁₀H₁₂BrNO₄S | C₉H₁₀FNO₄S |
| Molecular Weight | 322.18 g/mol | 247.25 g/mol |
| Halogen Substituent | Bromine (Br) | Fluorine (F) |
| Polar Surface Area | 94.6 Ų | 89.4 Ų |
The bromine atom in the target compound increases molecular weight and lipophilicity compared to its fluoro analogue, potentially enhancing membrane permeability .
Synthesis and Manufacturing
Industrial Production Methods
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is synthesized via a multi-step process:
-
Bromination of 3-methylacetanilide: Introduction of bromine at the para position using reagents like N-bromosuccinimide (NBS) under controlled conditions .
-
Sulfonation: Reaction with methanesulfonyl chloride to install the methylsulfonyl group.
-
Glycine Coupling: Condensation with glycine derivatives to form the final product .
Optimization of reaction parameters (e.g., temperature, solvent, catalyst) ensures yields exceeding 70% and purity ≥97% .
Quality Control and Certification
Manufacturers adhere to ISO-certified protocols to guarantee batch consistency . Key quality metrics include:
-
Residual Solvents: <0.1% (tested via gas chromatography).
-
Heavy Metals: <10 ppm (inductively coupled plasma mass spectrometry).
Physicochemical Properties
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1160 cm⁻¹ (S=O stretching) and 1540 cm⁻¹ (C-Br vibration) .
-
¹H NMR (DMSO-d₆): δ 7.65 (d, 1H, aromatic), δ 7.42 (s, 1H, aromatic), δ 3.21 (s, 3H, SO₂CH₃), δ 2.34 (s, 3H, CH₃) .
Industrial Applications and Regulatory Considerations
Role in Pharmaceutical Synthesis
The compound is primarily used as an active pharmaceutical ingredient (API) intermediate in:
-
Anticancer agents (bromine enhances DNA alkylation potential).
-
Anti-inflammatory drugs (sulfonamide group inhibits prostaglandin synthesis).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume